(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that integrates a benzo[d]thiazole moiety with a pyrazole structure. This unique combination suggests potential biological activities, particularly in pharmacological applications. The compound's structural features position it as a candidate for various therapeutic roles, including anticancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O3S, with a molecular weight of 320.37 g/mol. Its structural components include:
- Benzo[d]thiazole ring : Known for its role in various pharmacological activities.
- Pyrazole moiety : Commonly associated with anti-inflammatory and analgesic properties.
Anticancer Activity
Research indicates that compounds featuring the benzo[d]thiazole and pyrazole structures often exhibit significant anticancer activities. For instance, studies have reported that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | Activity | IC50 Value |
---|---|---|
Compound A | Anticancer | 1.61 µg/mL |
Compound B | Anticancer | 1.98 µg/mL |
The presence of methoxy groups in the structure may enhance the compound's lipophilicity, facilitating better cell membrane penetration and increased bioavailability.
Anti-inflammatory Activity
The pyrazole derivatives have been documented for their anti-inflammatory properties. A related study demonstrated that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations, indicating potential as anti-inflammatory agents.
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial effects against various bacterial strains. For example, derivatives containing the benzo[d]thiazole moiety were tested against E. coli and Bacillus subtilis, demonstrating significant inhibition compared to standard antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to inflammation and cancer progression.
- Cell Cycle Modulation : By affecting the cell cycle machinery, the compound may induce apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including those structurally related to our compound. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines.
Study 2: Anti-inflammatory Potency
In another investigation, compounds similar to this compound were tested for their ability to inhibit inflammatory cytokines in vitro. The findings demonstrated substantial reductions in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-12-10(21-3)5-6-11(22-4)13(12)23-15(18)17-14(20)9-7-8-16-19(9)2/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGFUPJPMCBDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.